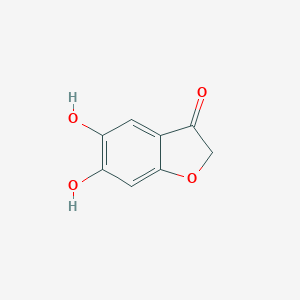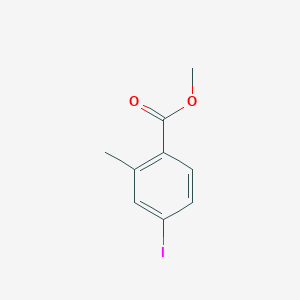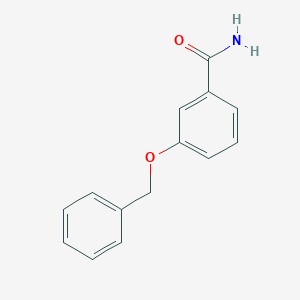
5,6-Dihydroxybenzofuran-3-on
Übersicht
Beschreibung
5,6-Dihydroxybenzofuran-3-one is a chemical compound with the molecular formula C8H6O4. Benzofuran compounds are widely distributed in nature and have been the subject of extensive research due to their unique structural features and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
5,6-Dihydroxybenzofuran-3-one is a benzofuran derivative that has been identified as a potential modulator of the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression and the growth of cells.
Biochemical Pathways
Benzofuran compounds, including 5,6-Dihydroxybenzofuran-3-one, have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of 5,6-Dihydroxybenzofuran-3-one’s action are likely to be diverse, given its potential effects on multiple biochemical pathways. For instance, its anti-tumor activity suggests that it may induce apoptosis or inhibit the proliferation of cancer cells . .
Biochemische Analyse
Biochemical Properties
5,6-Dihydroxybenzofuran-3-one has been shown to interact with various enzymes and proteins. For instance, it has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease . The nature of these interactions is non-competitive, meaning that 5,6-Dihydroxybenzofuran-3-one binds to a site other than the active site of the enzyme .
Molecular Mechanism
It has been shown to non-competitively inhibit PEP , suggesting that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxybenzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides a useful method for the preparation of benzofuran derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in obtaining benzofuran compounds with high yields .
Industrial Production Methods: Industrial production of 5,6-Dihydroxybenzofuran-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dihydroxybenzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, with reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethoxybenzofuran-3-one: This compound has similar structural features but with methoxy groups instead of hydroxyl groups.
5,6-Dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester: Another benzofuran derivative with additional carboxylic acid groups.
Uniqueness: 5,6-Dihydroxybenzofuran-3-one is unique due to its specific hydroxyl groups at positions 5 and 6, which contribute to its distinct chemical reactivity and biological activity . The presence of these hydroxyl groups enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
5,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBEUXIJCFHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310371 | |
| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14771-00-7 | |
| Record name | NSC226195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5,6-dihydroxybenzofuran-3-one formed?
A1: The research paper describes the formation of a 5,6-dihydroxybenzofuran-3-one-2-carboxylate radical during the autoxidation of an alkaline solution of (Z)-3-(3,4-dihydroxyphenyl)-2-hydroxypropenoic acid []. While the specific formation mechanism of the non-radical 5,6-dihydroxybenzofuran-3-one is not discussed, it's plausible that similar oxidative processes could be involved. Further research is needed to confirm the exact mechanism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)





![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)







